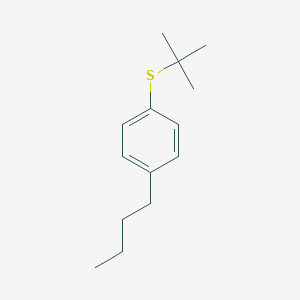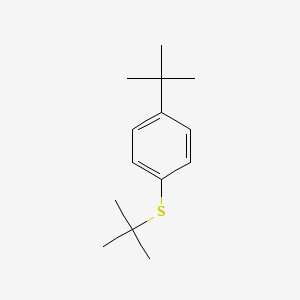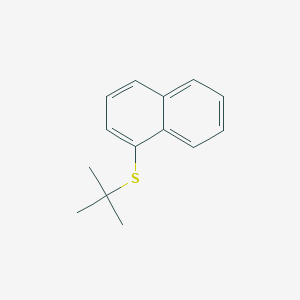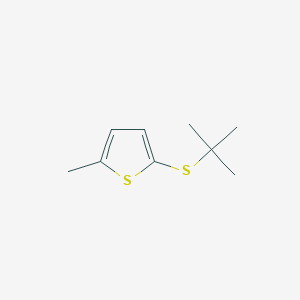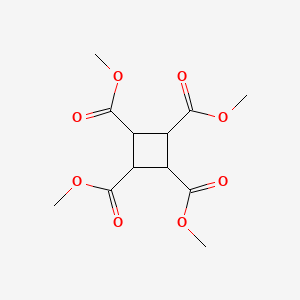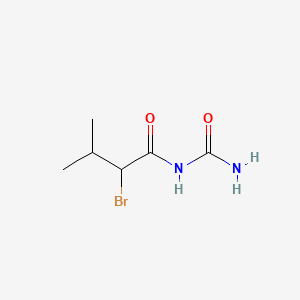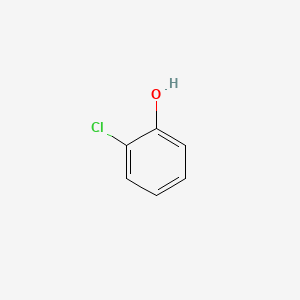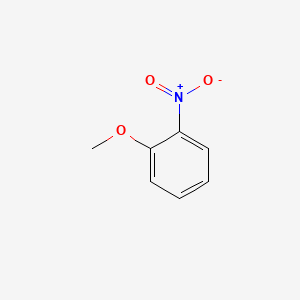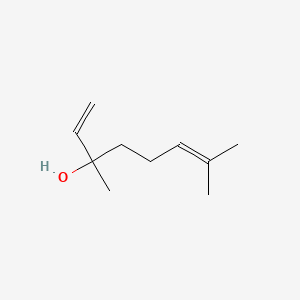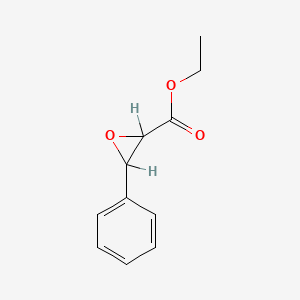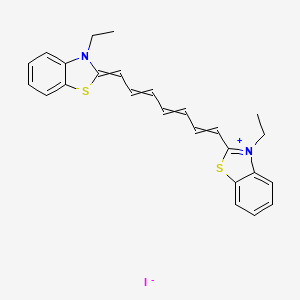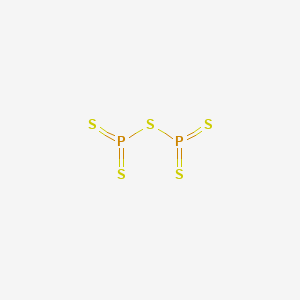
Phosphorus(V) sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorus(V) sulfide, also known as phosphorus pentasulfide, is an inorganic compound with the molecular formula P₄S₁₀. This yellow solid is one of the most commercially significant phosphorus sulfides. It is primarily used in the production of other organosulfur compounds and has applications in various industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphorus(V) sulfide is typically synthesized by the reaction of liquid white phosphorus with sulfur at temperatures above 300°C. The reaction is highly exothermic and must be carefully controlled to prevent hazards . The chemical equation for this synthesis is:
P4+10S→P4S10
Industrial Production Methods: In industrial settings, this compound can also be produced by reacting elemental sulfur or pyrite (FeS₂) with ferrophosphorus, a byproduct of white phosphorus production from phosphate rock. The reaction is as follows:
4Fe2P+18S→P4S10+8FeS
This method is advantageous for large-scale production due to the availability of raw materials .
Analyse Chemischer Reaktionen
Types of Reactions: Phosphorus(V) sulfide undergoes various chemical reactions, including:
Thiation: It is widely used as a thiating agent, converting esters to dithioesters.
Deoxygenation: It can deoxygenate organic compounds, such as converting carbonyls to thiocarbonyls.
Dehydration: It acts as a dehydrating agent in organic synthesis.
Common Reagents and Conditions:
Thiation: this compound reacts with esters in the presence of pyridine to form dithioesters.
Deoxygenation: It reacts with carbonyl compounds under mild conditions to produce thiocarbonyls.
Dehydration: It can dehydrate alcohols and carboxylic acids to form corresponding anhydrides.
Major Products:
Dithioesters: Formed from the thiation of esters.
Thiocarbonyls: Produced from the deoxygenation of carbonyl compounds.
Anhydrides: Resulting from the dehydration of alcohols and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Phosphorus(V) sulfide has numerous applications in scientific research and industry:
Wirkmechanismus
Phosphorus(V) sulfide exerts its effects primarily through its ability to transfer sulfur atoms to other molecules. This thiation process involves the formation of a transient intermediate, which facilitates the transfer of sulfur atoms to the target molecule. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Phosphorus(V) sulfide is part of a family of phosphorus sulfides, which include:
Phosphorus sesquisulfide (P₄S₃): Used in the production of "strike anywhere matches".
Phosphorus trisulfide (P₄S₇): Known for its stability and ease of purification.
Phosphorus tetrasulfide (P₄S₄): Exists in multiple isomeric forms.
Uniqueness: this compound is unique due to its high sulfur content and its ability to act as a versatile reagent in organic synthesis. Its applications in thiation, deoxygenation, and dehydration reactions make it a valuable compound in both research and industrial settings .
Eigenschaften
InChI |
InChI=1S/P2S5/c3-1(4)7-2(5)6 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVAJUNEPOKXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(=S)(=S)SP(=S)=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P2S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
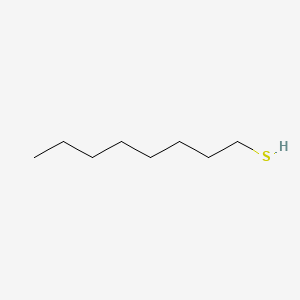
![Benzene, [(1,1-dimethylethyl)thio]-](/img/structure/B7769652.png)
